molecular formula C40H56O B1232132 Zeinoxanthin CAS No. 24480-38-4

Zeinoxanthin

Cat. No. B1232132
CAS RN: 24480-38-4
M. Wt: 552.9 g/mol
InChI Key: NBZANZVJRKXVBH-NHWXEJKLSA-N
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Description

Zeinoxanthin is a chemical compound that is classified as a carotenoid . Carotenoids are a group of pigments that are naturally occurring in various organisms, including plants, algae, and some bacteria . Zeinoxanthin is specifically a xanthophyll, which is a subclass of carotenoids that contain oxygen .


Synthesis Analysis

The synthesis of Zeinoxanthin involves the hydroxylation of the ε-ring of α-carotene . This process is facilitated by a plastid-localized cytochrome P450, encoded by the lut1 gene . This gene was found to be associated with zeinoxanthin levels and ratios of α-branch compounds .


Molecular Structure Analysis

Zeinoxanthin, like other carotenoids, is derived from an isoprenoid structure containing 40 carbons . It is a symmetric polyene-like molecule containing nine alternating conjugated carbon double and single bonds .


Chemical Reactions Analysis

The chemical reactions involving Zeinoxanthin are primarily related to its role in the biosynthesis of other carotenoids . For instance, after the hydroxylation of the β-ring at α-carotene by CYP97A3 for the generation of zeinoxanthin, ε-ring hydroxylation of zeinoxanthin by CYP97C1 can lead to the production of lutein .


Physical And Chemical Properties Analysis

Zeinoxanthin is a fat-soluble, odorless, orange-yellowish crystalline powder under regular environmental conditions . It belongs to the xanthophyll family of carotenoids, which are oxygenated derivatives of carotenes .

Scientific Research Applications

Carotenoid Chemistry and Biochemistry

Zeinoxanthin, identified as a crystalline carotenol in yellow corn grain, is prepared from corn gluten. It resembles α-carotene in spectral properties and shares partition coefficients similar to those of cryptoxanthin. While showing no provitamin A activity, it appears to be a monohydroxycarotenol of the all-trans-α-carotene structure, indicating its significance in carotenoid chemistry (Petzold & Quackenbush, 1960).

Genetic Engineering and Nutritional Enhancement

In an effort to enhance dietary carotenoid, genetic modifications in potato varieties have been made to increase zeaxanthin levels, a closely related compound. This has led to significantly higher zeaxanthin content in potatoes, which is crucial given its low natural abundance in food. This approach not only increased zeaxanthin but also affected the total carotenoid content, indicating its potential in improving the nutritional quality of staple crops (Römer et al., 2002).

Health and Nutritional Applications

Zeinoxanthin, along with other carotenoids like astaxanthin, lutein, and zeaxanthin, shows significant potential in human health and nutrition. These compounds, functioning as powerful biological antioxidants, are involved in various biological activities and have implications for cancer, diabetes, immune system health, ocular health, and more. The exploration of these carotenoids in promoting human health through dietary supplements is an area of growing interest (Hussein et al., 2006).

Mechanism of Action

Zeinoxanthin, like other carotenoids, plays a crucial role in the photosynthetic machinery of plants . It is involved in light harvesting and photoprotection through its scavenging of singlet oxygen and dissipation of excess excitation energy .

Safety and Hazards

Zeinoxanthin is generally safe for consumption . An acceptable daily intake level for zeaxanthin, a carotenoid similar to zeinoxanthin, has been proposed as 0.75 mg/kg of body weight/day, or 53 mg/day for a 70 kg adult .

properties

IUPAC Name

(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-26,36-37,41H,15,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZANZVJRKXVBH-NHWXEJKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=CCCC2(C)C)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40920516
Record name alpha-Cryptoxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zeinoxanthin

CAS RN

24480-38-4
Record name α-Cryptoxanthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24480-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Cryptoxanthin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024480384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Cryptoxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZEINOXANTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J02CU7E14H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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